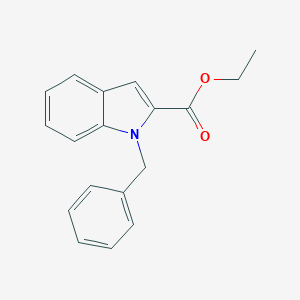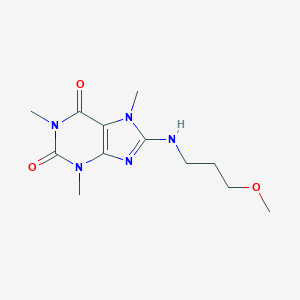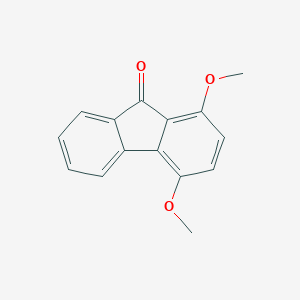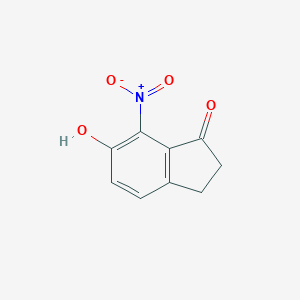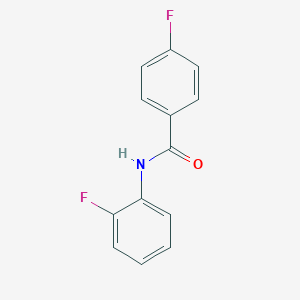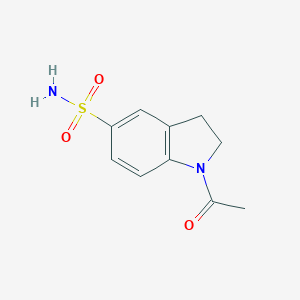
1-Acetylindoline-5-sulfonamide
Overview
Description
“1-Acetylindoline-5-sulfonamide” is a chemical compound with the molecular formula C10H12N2O3S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities . This compound has been studied for its potential in inhibiting cancer-related carbonic anhydrases and its antiproliferative activity .
Synthesis Analysis
The synthesis of this compound involves the use of scaffold-hopping, a method used in medicinal chemistry to create analogs of a compound . In a study, indoline-5-sulfonamide analogs of the CA IX-selective inhibitor were designed and synthesized to evaluate their biological properties .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H12N2O3S . The compound is a type of 1-acylated indoline-5-sulfonamide .
Chemical Reactions Analysis
1-Acylated indoline-5-sulfonamides, including this compound, have been found to demonstrate inhibitory activity against tumor-associated carbonic anhydrase IX and XII . The introduction of an acyl group leads to a clear gain of activity against CA XII .
Scientific Research Applications
Therapeutic Agent for Alzheimer’s Disease : Sulfonamides derived from 4-methoxyphenethylamine, including compounds similar to 1-Acetylindoline-5-sulfonamide, have shown potential as therapeutic agents for Alzheimer’s disease. They demonstrated inhibitory effects on acetylcholinesterase, which is a target for Alzheimer's treatment (Abbasi et al., 2018).
Enzyme Inhibition : Various benzenesulfonamide derivatives have been found to inhibit enzymes like acetylcholinesterase and glutathione S-transferase, which are important in medical research and drug development (Taslimi et al., 2020).
Chemosensor for Cations : Compounds with sulfonamide and morpholine functionalities, like this compound, have been used as chemosensors for detecting cations such as Cu2+ and Ag+, highlighting their utility in chemical sensing applications (Hu et al., 2016).
Synthesis of Novel Compounds : Sulfonamide derivatives have been used in the synthesis of new compounds with antioxidant and antiacetylcholinesterase activities, suggesting their potential in creating new pharmaceuticals (Göçer et al., 2013).
Antimicrobial Activities : this compound derivatives have been synthesized and found to possess antimicrobial activities against various microorganisms, indicating their potential in antibiotic development (Zaher et al., 1986).
Inhibition of Acetylcholinesterase and Carbonic Anhydrases : Some derivatives have shown inhibition of enzymes like acetylcholinesterase and carbonic anhydrases, which are targets for treatments of conditions like glaucoma and Alzheimer's disease (Ozmen Ozgun et al., 2019).
Mechanism of Action
Target of Action
1-Acetylindoline-5-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms are overexpressed in certain types of cancer and promote the accumulation of protons and acidosis in the extracellular tumor environment .
Mode of Action
This compound acts as an inhibitor of these carbonic anhydrase isoforms . It demonstrates inhibitory activity against tumor-associated CA IX and XII with KI values up to 132.8 nM and 41.3 nM . This interaction with its targets leads to a decrease in the activity of these enzymes, thereby reducing the accumulation of protons and acidosis in the tumor environment .
Biochemical Pathways
The inhibition of CA IX and CA XII by this compound affects the acid-base balance in the extracellular tumor environment . This can disrupt various biochemical pathways in the tumor cells, including those involved in cell proliferation and survival .
Pharmacokinetics
The effectiveness of this compound against its targets suggests that it has sufficient bioavailability to exert its inhibitory effects .
Result of Action
The result of this compound’s action is the suppression of tumor growth. For instance, one of the most potent inhibitors of CA IX and XII, compound 4f, exhibits hypoxic selectivity, suppressing the growth of MCF7 cells at 12.9 µM, and causes partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells . Additionally, compounds 4e and 4f reverse chemoresistance to doxorubicin of K562/4 with overexpression of P-gp .
Action Environment
The action of this compound is influenced by the tumor microenvironment , particularly the level of hypoxia . Hypoxic regions of tumors can lead to the activation of transcriptional factor HIF-1α in tumor cells , which in turn can upregulate the expression of CA IX and CA XII . Therefore, the efficacy of this compound may be enhanced in hypoxic tumor environments due to the increased expression of its targets .
Future Directions
The future directions of research on 1-Acetylindoline-5-sulfonamide could involve further exploration of its potential in cancer treatment, given its inhibitory activity against tumor-associated carbonic anhydrase IX and XII . More research could also be done to explore its other pharmacological activities.
properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBOYDDEVWHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355518 | |
| Record name | 1-acetylindoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3264-38-8 | |
| Record name | 1-acetylindoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)

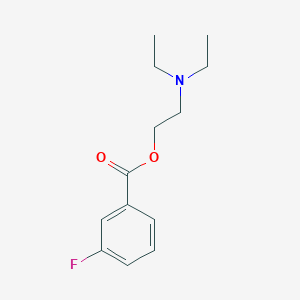

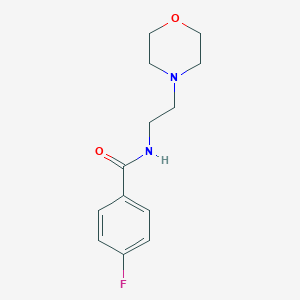
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
